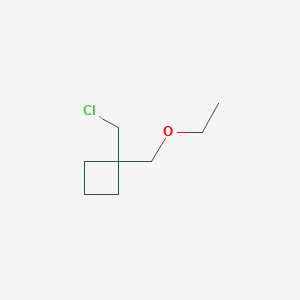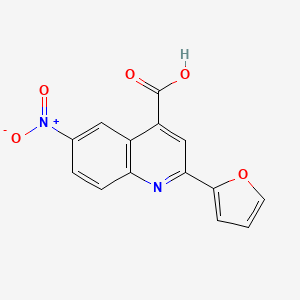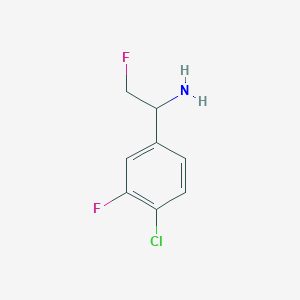
3-(Chloromethyl)-2,2-dimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-2,2-dimethylhexane is an organic compound that belongs to the class of organochlorides It features a chloromethyl group attached to a hexane backbone with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,2-dimethylhexane typically involves the chloromethylation of 2,2-dimethylhexane. This can be achieved through the reaction of 2,2-dimethylhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the hexane’s pi-electrons .
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2,2-dimethylhexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amines, ethers, or thioethers.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Amines, ethers, thioethers.
Oxidation: Alcohols, carboxylic acids.
Reduction: Hydrocarbons.
Scientific Research Applications
3-(Chloromethyl)-2,2-dimethylhexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of drug molecules.
Agrochemicals: Intermediate in the production of pesticides and herbicides.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2,2-dimethylhexane in chemical reactions involves the electrophilic nature of the chloromethyl group. This group can undergo nucleophilic substitution, where nucleophiles attack the carbon attached to the chlorine, displacing the chlorine atom. The compound’s reactivity is influenced by the steric hindrance provided by the two methyl groups at the second carbon position, which can affect the accessibility of the chloromethyl group to nucleophiles .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzoyloxybenzoic acid: Used in pharmaceuticals and has similar reactivity due to the chloromethyl group.
Cycloalkanes: Similar in terms of hydrocarbon backbone but differ in reactivity due to the absence of the chloromethyl group.
Uniqueness
3-(Chloromethyl)-2,2-dimethylhexane is unique due to its specific structure, which combines a chloromethyl group with a branched hexane backbone. This structure provides distinct reactivity patterns and steric effects that are not present in simpler chloromethyl compounds or other branched alkanes.
Properties
Molecular Formula |
C9H19Cl |
|---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
3-(chloromethyl)-2,2-dimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-5-6-8(7-10)9(2,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
YLPZKCXGASQKMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(But-2-yn-1-yl)amino]benzoic acid](/img/structure/B15260182.png)

![2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile](/img/structure/B15260204.png)
![4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B15260205.png)
![2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B15260219.png)
![2-{Spiro[2.5]octan-6-yl}aniline](/img/structure/B15260220.png)



